![molecular formula C11H15F3O B13198274 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a cyclopropane ring bearing an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclopropanation of a suitable cyclohexyl derivative, followed by the introduction of the trifluoromethyl group and subsequent oxidation to form the aldehyde. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Formation of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carboxylic acid.
Reduction: Formation of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropane ring may confer rigidity and influence binding affinity. Detailed studies on the molecular pathways and targets are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carboxylic acid
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-methanol
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-amine
Uniqueness
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. The trifluoromethyl group imparts distinct electronic and steric properties, making this compound valuable for various applications.
Propriétés
Formule moléculaire |
C11H15F3O |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H15F3O/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h6-10H,1-5H2 |
Clé InChI |
MEOCDBWANDDCRX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)C(F)(F)F)C2CC2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)
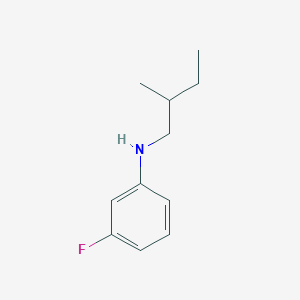

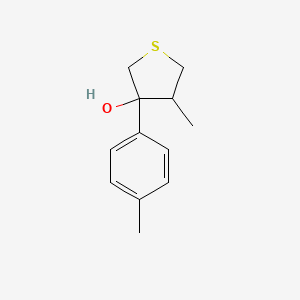
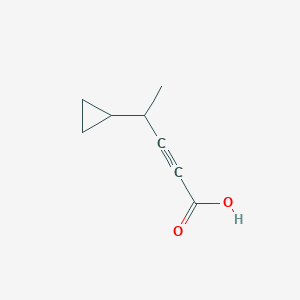
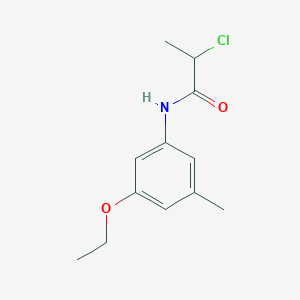

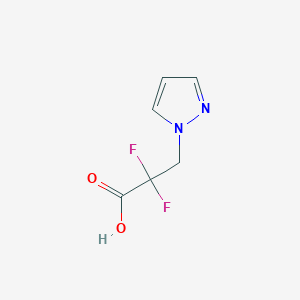
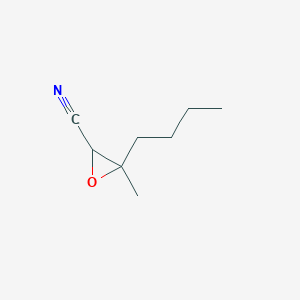
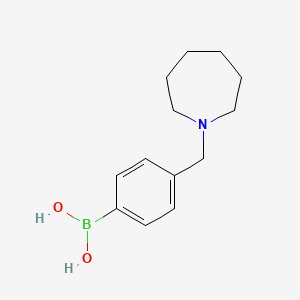
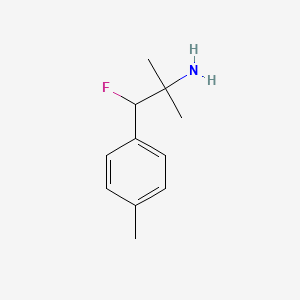
![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)

